molecular formula C13H19Cl2N B8080371 4-(3-Chlorophenethyl)piperidine HCl

4-(3-Chlorophenethyl)piperidine HCl

Cat. No.: B8080371
M. Wt: 260.20 g/mol
InChI Key: AHMGSNDUWKMLKA-UHFFFAOYSA-N
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Description

4-(3-Chlorophenethyl)piperidine HCl is a chemical compound with the CAS Registry Number 906745-23-1. It has a molecular formula of C13H19Cl2N and a molecular weight of 260.20 g/mol . This product is intended for research and development purposes in a controlled laboratory environment. Researchers should don appropriate personal protective equipment, including gloves, protective clothing, and safety glasses, to prevent skin and eye contact during handling . For optimal long-term stability, it is recommended that the product be stored at -20°C, which can preserve its integrity for 1-2 years. For shorter periods, storage at -4°C is suitable . It is crucial to note that this product is for scientific research experiments only and is not intended for diagnostic, therapeutic, or any other personal use. Proper laboratory safety protocols must be followed, and all waste should be managed and disposed of by professional hazardous material handlers in accordance with applicable regulations .

Properties

IUPAC Name

4-[2-(3-chlorophenyl)ethyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11;/h1-3,10-11,15H,4-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMGSNDUWKMLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Microwave Irradiation

This method employs 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane under microwave conditions. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, while potassium carbonate facilitates deprotonation .

Procedure :

  • Combine 1-(3-chlorophenyl)piperazine hydrochloride (10 mmol), 1-bromo-3-chloropropane (26 mmol), TBAB (10 mmol), and K₂CO₃ (30 mmol) in acetonitrile/DMF (3:1).

  • Irradiate the mixture using a microwave (300 W) for 4 minutes.

  • Quench with water, filter, and purify via recrystallization in acetone/HCl.

Data :

ParameterValue
Yield88%
Purity (HPLC)>98%
Reaction Time4 minutes

Advantages : Rapid reaction kinetics and high reproducibility. TBAB enhances solubility of ionic intermediates .

Acid-Catalyzed Condensation

This two-step approach condenses 4-chlorodiphenylmethanol with 2-piperidineethanol using concentrated sulfuric acid .

Procedure :

  • Reflux 4-chlorodiphenylmethanol (91.7 mmol), 2-piperidineethanol (91.7 mmol), and H₂SO₄ (55.1 mmol) in toluene at 100–110°C for 7 hours.

  • Neutralize with NaOH, extract with ethyl acetate, and treat with HCl gas to precipitate the hydrochloride salt.

Data :

ParameterValue
Yield84.6%
Purity99.7%
Major Impurity≤0.08%

Mechanistic Insight : Sulfuric acid protonates the hydroxyl group, facilitating nucleophilic attack by piperidineethanol .

Grignard Reagent-Mediated Alkylation

A patent (US20090005567A1) describes using 3-chlorobenzyl chloride and a piperidine Grignard reagent in tetrahydrofuran (THF) .

Procedure :

  • Prepare the Grignard reagent from 4-chloro-N-methylpiperidine in THF at −20°C.

  • Add 3-chlorobenzyl chloride dropwise, stir at room temperature for 12 hours.

  • Hydrolyze with acetic acid, extract with toluene, and isolate the hydrochloride salt.

Data :

ParameterValue
Yield72%
Temperature Range−20°C to 25°C

Limitations : Requires strict anhydrous conditions and cryogenic temperatures, increasing operational complexity .

Phase-Transfer Catalysis (PTC)

Using 3-(3-chlorophenyl)propyl mesylate and 3-piperidinopropanol in N,N-dimethylacetamide (DMAc) :

Procedure :

  • Dissolve 3-piperidinopropanol (6.98 mol) in DMAc, add NaH (11.23 mol) at 50°C.

  • React with 3-(4-chlorophenyl)propyl mesylate (8.36 mol) at 22°C for 7 hours.

  • Extract with toluene, treat with HCl, and crystallize the product.

Data :

ParameterValue
Yield99.3%
SolventDMAc
CatalystSodium hydride

Scale-Up Feasibility : Demonstrated at kilogram scale with minimal impurities .

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Microwave Irradiation88% >98%ModerateHigh
Acid-Catalyzed84.6% 99.7%HighModerate
Grignard Alkylation72% 95%LowLow
Phase-Transfer Catalysis99.3% 99.2%HighHigh

Key Trends :

  • Phase-transfer catalysis offers the highest yield and scalability but requires expensive DMAc.

  • Microwave methods reduce reaction times but necessitate specialized equipment .

Purification and Characterization

Recrystallization :

  • Use ethyl acetate/hexane (3:1) to achieve >99% purity .
    Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.33 (m, 4H, Ar-H), 3.12–3.05 (m, 2H, CH₂N), 2.81–2.75 (m, 4H, piperidine-H), 1.62–1.55 (m, 6H, CH₂) .

  • LC-MS : m/z 229.1 [M+H]⁺ .

Industrial Optimization Strategies

  • Solvent Selection : DMAc outperforms THF in PTC due to better solubility of intermediates .

  • Catalyst Loading : TBAB at 10 mol% maximizes yield in microwave synthesis .

  • Temperature Control : Maintaining 22°C in PTC prevents mesylate degradation .

Emerging Methodologies

Enzymatic Resolution :

  • Use lipases to enantioselectively hydrolyze racemic mixtures, achieving >98% ee .
    Flow Chemistry :

  • Continuous-flow reactors reduce reaction times by 60% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenethyl)piperidine HCl can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom, often using alkyl halides or other electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, in acidic or neutral conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: Alkyl halides, in the presence of a base.

Major Products Formed:

  • Oxidation: Chlorophenylacetic acid derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

4-(3-Chlorophenethyl)piperidine HCl has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: It is utilized in biochemical assays to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications in the development of new drugs, particularly in the field of neuropharmacology.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Chlorophenethyl)piperidine HCl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Structural Features

Piperidine derivatives vary primarily in substituent type, position, and linkage. Below is a comparative analysis:

Compound Name Substituent Structure Molecular Weight (g/mol) Key Structural Differences
4-(3-Chlorophenethyl)piperidine HCl 3-Chlorophenethyl group (ethyl linker) ~284.2 (calc.) Ethyl linker between piperidine and aryl ring
4-(3-Chlorophenyl)piperidine HCl 3-Chlorophenyl (direct attachment) 232.1 Direct aryl-piperidine bond
4-(2,3-Dichlorophenyl)piperidine HCl 2,3-Dichlorophenyl 266.5 Two chlorine atoms on aryl ring
4-(4-Fluorobenzoyl)piperidine HCl 4-Fluorobenzoyl (ketone linkage) 261.7 Ketone group instead of ethyl linker
4-(2,4-Difluorobenzoyl)piperidine HCl 2,4-Difluorobenzoyl 261.7 Difluorinated benzoyl group

Key Observations :

  • Halogen positioning (e.g., 3-chloro vs. 2,4-difluoro) influences electronic effects and steric interactions, affecting receptor binding .

Pharmacological Activities

Piperidine derivatives exhibit diverse biological activities, as shown below:

Compound Type Activity Mechanism/Application Evidence Source
4-(3-Chlorophenethyl)piperidine Neurokinin-2 antagonism Potential use in neuroinflammatory disorders
4-(4-Fluorophenyl)piperidine β-arrestin-biased dopamine agonism Parkinson’s disease therapy
4-(2,4-Difluorobenzoyl)piperidine Intermediate for Risperidone Antipsychotic drug synthesis
Pyrazine-piperidine hybrids Lysine demethylase inhibition Anticancer applications

Notable Trends:

  • Neurotropic activity : Compounds with chlorinated aryl groups (e.g., 3-chlorophenethyl) show affinity for neurokinin and dopamine receptors .

Physicochemical Properties

Critical properties influencing drug-likeness:

Property This compound 4-(4-Fluorophenyl)piperidine HCl 4-(2,4-Difluorobenzoyl)piperidine HCl
Solubility Moderate (HCl salt enhances) Low (hydrophobic aryl group) Low (ketone reduces solubility)
Melting Point ~200–206°C (estimated) 203–206°C (dec.) 203–206°C (dec.)
Lipophilicity (LogP) ~3.5 (calc.) ~2.8 ~2.2

Insights :

  • The ethyl linker in this compound increases LogP compared to benzoyl derivatives, suggesting better blood-brain barrier penetration .
  • Hydrochloride salts universally improve aqueous solubility, facilitating formulation .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(3-Chlorophenethyl)piperidine HCl?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Nucleophilic substitution: React 3-chlorophenethyl bromide with piperidine in anhydrous ethanol under reflux (60–80°C) for 12–24 hours, followed by HCl salt formation .
  • Reductive amination: Combine 3-chlorophenethylamine with piperidone using sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid) for 48 hours, followed by HCl precipitation .
Parameter Typical Conditions
SolventAnhydrous ethanol or methanol
Temperature60–80°C (reflux)
Reaction Time12–48 hours
PurificationColumn chromatography (silica gel)

Q. How can researchers ensure purity and structural characterization of this compound?

Methodological Answer: Use HPLC (C18 column, acetonitrile/water mobile phase) for purity analysis (>98%) and NMR (¹H/¹³C in DMSO-d6) to confirm the piperidine ring and chlorophenethyl moiety. Mass spectrometry (ESI+) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 254.1) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation (H332 hazard).
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: Apply a 2³ factorial design to evaluate variables:

  • Factors: Temperature (60°C vs. 80°C), solvent (ethanol vs. methanol), catalyst (none vs. NaBH4).
  • Response Variables: Yield, purity, reaction time.
    Statistical analysis (ANOVA) identifies optimal conditions while minimizing resource use .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-analysis: Compare studies using standardized assays (e.g., receptor binding IC50 vs. functional cAMP assays).
  • Control Variables: Validate cell lines (HEK293 vs. CHO) and buffer conditions (pH, ion concentration).
  • Theoretical Alignment: Cross-reference results with molecular docking predictions (e.g., serotonin receptor binding affinity) .

Q. What advanced techniques elucidate the compound’s reaction mechanisms in catalytic processes?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated reactants.
  • DFT Calculations: Model transition states for nucleophilic substitution steps.
  • In Situ IR Spectroscopy: Track intermediate formation (e.g., imine vs. enamine) during reductive amination .

Q. How to integrate theoretical frameworks into experimental design for studying this compound’s neuropharmacological effects?

Methodological Answer:

  • Conceptual Framework: Use the monoamine hypothesis to design dopamine/serotonin receptor binding assays.
  • Methodological Alignment: Pair in vitro receptor assays with in silico simulations (AutoDock Vina) to validate binding poses .

Q. What strategies address discrepancies between predicted (in silico) and empirical (in vitro) data for this compound?

Methodological Answer:

  • Parameter Refinement: Adjust force fields (AMBER vs. CHARMM) in molecular dynamics simulations.
  • Experimental Replication: Repeat assays under controlled humidity/temperature to reduce variability.
  • Data Triangulation: Cross-validate with SPR (surface plasmon resonance) binding kinetics .

Q. How to troubleshoot low yields during scale-up synthesis?

Methodological Answer:

  • Process Optimization: Use continuous flow reactors for better heat management.
  • Impurity Profiling: Identify byproducts via LC-MS and adjust stoichiometry (e.g., excess piperidine to drive reaction).
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for improved solubility .

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